1-Acetyltagitinin A

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

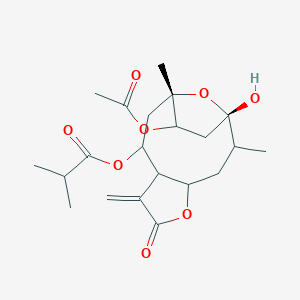

C21H30O8 |

|---|---|

分子量 |

410.5 g/mol |

IUPAC名 |

[(1S,11S)-12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |

InChI |

InChI=1S/C21H30O8/c1-10(2)18(23)28-15-8-20(6)16(26-13(5)22)9-21(25,29-20)11(3)7-14-17(15)12(4)19(24)27-14/h10-11,14-17,25H,4,7-9H2,1-3,5-6H3/t11?,14?,15?,16?,17?,20-,21-/m0/s1 |

InChIキー |

MFYNTWZAYXDJQB-VQHMBOPWSA-N |

異性体SMILES |

CC1CC2C(C(C[C@]3(C(C[C@@]1(O3)O)OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

正規SMILES |

CC1CC2C(C(CC3(C(CC1(O3)O)OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

製品の起源 |

United States |

Foundational & Exploratory

1-Acetyltagitinin A in Tithonia diversifolia: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tithonia diversifolia, commonly known as the Mexican sunflower, is a plant recognized for its rich composition of bioactive secondary metabolites. Among these are sesquiterpene lactones, a class of compounds that have garnered significant interest for their diverse pharmacological activities. This technical guide focuses on 1-Acetyltagitinin A, a germacrane (B1241064) sesquiterpene lactone identified in the leaves of Tithonia diversifolia. While the discovery of this compound has been reported, this guide also highlights the current gaps in scientific literature regarding its quantitative analysis, detailed isolation protocols, and specific biological signaling pathways.

Discovery and Initial Identification

This compound was first reported as a new germacrane sesquiterpene isolated from the leaves of Tithonia diversifolia. Its discovery was part of broader phytochemical investigations into the plant, which also led to the identification of other known and novel sesquiterpenoids. The initial structural elucidation of this compound was based on spectral and chemical evidence.

Quantitative Analysis

A thorough review of existing scientific literature reveals a significant gap in the quantitative analysis of this compound in Tithonia diversifolia. While studies have been conducted on the quantification of related sesquiterpene lactones, such as Tagitinin C, using methods like High-Performance Liquid Chromatography (HPLC), specific data on the concentration or yield of this compound from different parts of the plant (leaves, stems, roots, flowers) is not currently available. General phytochemical screenings of T. diversifolia have reported on total flavonoid and phenolic contents, but these do not provide specific values for individual sesquiterpene lactones.

Table 1: Summary of Available Quantitative Data on Phytochemicals in Tithonia diversifolia

| Phytochemical Class | Plant Part | Extraction Solvent | Method | Reported Content |

| Total Flavonoids | Leaves | 70% Ethanol | UV-VIS Spectrophotometry | 69.1653 mg Quercetin Equivalents/g extract |

| Sesquiterpene Lactones (general) | Leaves | Dichloromethane (B109758) | Gravimetry (from crude extract) | Not specified for individual compounds |

| Tagitinin C | Aerial Parts | Not specified | RP-HPLC | Method developed for quantification, but specific concentrations in raw material not detailed |

Note: This table summarizes the type of quantitative data available for related compounds and phytochemical classes in Tithonia diversifolia. Specific quantitative data for this compound is not available in the reviewed literature.

Experimental Protocols

General Extraction and Isolation of Sesquiterpene Lactones from Tithonia diversifolia

While a specific, detailed protocol for the isolation of this compound has not been published, a general workflow can be inferred from methodologies used for other sesquiterpene lactones from T. diversifolia. The following represents a generalized procedure:

-

Plant Material Collection and Preparation: Fresh leaves of Tithonia diversifolia are collected, air-dried in the shade, and then pulverized into a fine powder.

-

Solvent Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. A common sequence begins with a non-polar solvent like n-hexane to remove lipids and pigments, followed by a medium-polarity solvent such as dichloromethane or ethyl acetate (B1210297), which is typically effective for extracting sesquiterpene lactones. Finally, a polar solvent like methanol (B129727) may be used to extract more polar constituents.

-

Fractionation: The crude extract (e.g., the dichloromethane or ethyl acetate extract) is then subjected to chromatographic techniques for fractionation. This often involves:

-

Column Chromatography (CC): The extract is loaded onto a silica (B1680970) gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Thin-Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing compounds of interest, often visualized under UV light or with a staining reagent.

-

-

Purification: Fractions containing the target compound are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Below is a conceptual workflow for the isolation of sesquiterpene lactones from Tithonia diversifolia.

1-Acetyltagitinin A: A Technical Guide to Its Natural Source, Isolation, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltagitinin A is a germacrane (B1241064) sesquiterpene lactone, a class of secondary metabolites known for a wide range of biological activities. This technical guide provides a detailed overview of its primary natural source, a representative experimental protocol for its isolation, and a discussion of its potential mechanism of action based on structurally related compounds. As a novel compound, specific data on the bioactivity and quantitative yield of this compound are limited in current literature; this guide aims to provide a foundational resource for researchers interested in exploring its therapeutic potential.

Primary Natural Source

The exclusive reported natural source of this compound is the leaves of Tithonia diversifolia , commonly known as the Mexican sunflower. This plant belongs to the Asteraceae family and is a prolific shrub native to Mexico and Central America, now found across many tropical regions. T. diversifolia is rich in various sesquiterpene lactones, including the well-studied tagitinin A and tagitinin C, alongside this compound.[1] The chemical complexity of this plant makes it a significant target for natural product discovery.

Quantitative Data on Sesquiterpene Lactones in Tithonia diversifolia

While specific quantitative yield data for this compound from Tithonia diversifolia is not available in the reviewed scientific literature, data for the major and structurally related sesquiterpene lactone, tagitinin C, provides valuable context for potential yields. The concentration of these compounds can vary based on geographical location, season, and the specific plant part utilized.

| Compound | Plant Part | Extraction Method | Concentration/Yield | Reference |

| This compound | Leaves | Not specified in literature | Data not available | [1] |

| Tagitinin C | Aerial Parts (Leaves & Flowers) | Diethyl ether extraction | 30.5 ± 2.1% of the ether extract | [2] |

| Tagitinin C | Leaves | Standardized Ultrasound-Assisted Ethanol Extraction | 7.60% w/w of the final extract | [3] |

Experimental Protocols

A specific, detailed protocol for the isolation of this compound has been published by Kuo and Chen (1998), though the full experimental methodology is not widely available.[1] However, based on established methods for the fractionation of sesquiterpene lactones from Tithonia diversifolia, a representative and comprehensive protocol can be outlined. This workflow is standard for the isolation of germacrane-type sesquiterpenoids from a complex plant matrix.

Protocol: Representative Isolation of Sesquiterpene Lactones from Tithonia diversifolia

This protocol is a composite representation based on methodologies used for isolating similar compounds from the same source.

-

Plant Material Collection and Preparation:

-

Collect fresh leaves of Tithonia diversifolia.

-

Air-dry the leaves in the shade at room temperature (e.g., 22 ± 2 °C) until brittle.

-

Grind the dried leaves into a fine powder using an industrial mill.

-

-

Solvent Extraction:

-

Perform sequential maceration of the powdered leaf material (e.g., 2.5 kg) to separate compounds based on polarity.

-

Step 2a (Defatting): Macerate the powder with hexane (B92381) (e.g., 3 x 15 L, for 3 days each) at room temperature to remove non-polar compounds like fats and waxes.

-

Step 2b (Primary Extraction): After filtration, macerate the remaining plant material with a solvent of intermediate polarity, such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (e.g., 3 x 15 L, for 3 days each). This fraction is expected to contain the majority of sesquiterpene lactones.

-

Concentrate the resulting extracts under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

-

-

Chromatographic Purification:

-

Step 3a (Silica Gel Column Chromatography - Stage 1):

-

Subject the crude DCM/ethyl acetate extract to column chromatography on silica (B1680970) gel (e.g., 70-230 mesh).

-

Elute the column with a step gradient of solvents with increasing polarity, for example, starting with 100% hexane, followed by increasing proportions of ethyl acetate in hexane (e.g., 9:1, 7:3, 1:1), and finally pure ethyl acetate and methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Step 3b (Silica Gel Column Chromatography - Stage 2):

-

Re-chromatograph the active fractions (those containing the target compounds) on a new silica gel column using a finer solvent gradient to achieve better separation.

-

-

Step 3c (High-Performance Liquid Chromatography - HPLC):

-

For final purification, subject the semi-purified fractions to reversed-phase HPLC.

-

Use a suitable column (e.g., C18) and a mobile phase such as a gradient of acetonitrile (B52724) in water.

-

Monitor the elution with a UV detector (e.g., at 254 nm) to isolate the pure this compound.

-

-

-

Structure Elucidation:

-

Confirm the structure and purity of the isolated compound using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (1H-NMR, 13C-NMR)

-

Mass Spectrometry (MS)

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy.

-

-

Biological Activity and Signaling Pathways

The specific biological activities of this compound have not yet been reported in the scientific literature. However, it belongs to the class of germacrane sesquiterpene lactones, many of which are known to possess potent anti-inflammatory and cytotoxic properties.[4][5][6]

A primary mechanism of action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immune response, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Sesquiterpene lactones are thought to inhibit this pathway by directly alkylating and inactivating key protein components, such as the p65 subunit of NF-κB or components of the IKK complex.[8] This prevents the downstream cascade, resulting in a potent anti-inflammatory effect. Given its structure, it is plausible that this compound shares this mechanism of action.

Conclusion and Future Directions

This compound is a structurally interesting sesquiterpene lactone naturally occurring in Tithonia diversifolia. While its isolation has been reported, there remains a significant opportunity for the scientific community to explore its quantitative distribution, biological activities, and therapeutic potential. Based on the known activities of its chemical class, future research should prioritize the evaluation of its anti-inflammatory and cytotoxic effects. Elucidating its precise mechanism of action, particularly in relation to the NF-κB pathway and other inflammatory signaling cascades, will be critical for its development as a potential therapeutic agent. The protocols and hypothetical frameworks presented in this guide offer a starting point for researchers to undertake these important investigations.

References

- 1. Sesquiterpenes from the leaves of Tithonia diversifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. estudogeral.uc.pt [estudogeral.uc.pt]

- 3. [PDF] Phytotoxins from Tithonia diversifolia. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of 1-Acetyltagitinin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed initial biological screening cascade for the natural product 1-Acetyltagitinin A. Due to the limited publicly available biological data for this specific compound, this document leverages findings from closely related sesquiterpene lactones, Tagitinin A and Tagitinin C, isolated from Tithonia diversifolia. These analogues have demonstrated significant cytotoxic and anti-inflammatory properties. This guide provides detailed experimental protocols for cytotoxicity and anti-inflammatory assays and presents representative data from its parent compounds to inform the initial biological evaluation of this compound. The objective is to offer a foundational framework for researchers to initiate the investigation of its therapeutic potential.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. While the specific biological profile of this compound is not extensively documented in current literature, its structural analogues, Tagitinin A and Tagitinin C, have been shown to possess notable cytotoxic effects against various cancer cell lines and potential anti-inflammatory activities. This guide details the standard preliminary assays to ascertain the cytotoxic and anti-inflammatory potential of this compound.

Proposed Initial Biological Screening Workflow

The proposed initial screening for this compound involves a two-pronged approach to assess its potential as a cytotoxic and anti-inflammatory agent. The workflow begins with an in vitro cytotoxicity screening against a panel of human cancer cell lines, followed by an assessment of its anti-inflammatory properties by measuring the inhibition of nitric oxide production in stimulated macrophages.

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4][5]

3.1.1. Materials

-

Human cancer cell lines (e.g., MCF-7, Hep-G2, A549)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

3.1.2. Protocol

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). The amount of nitrite, a stable metabolite of NO, is quantified using the Griess reagent.[6][7][8]

3.2.1. Materials

-

RAW 264.7 murine macrophage cells

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Complete cell culture medium

-

96-well plates

-

Microplate reader

3.2.2. Protocol

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a known inhibitor (e.g., L-NAME).

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess reagent to each well.

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by the compound compared to the LPS-stimulated control.

Representative Biological Activity Data of Related Compounds

The following tables summarize the reported cytotoxic activities of Tagitinin A and Tagitinin C, which can serve as a benchmark for evaluating the potential of this compound.

Table 1: Cytotoxic Activity of Tagitinin A and C against Various Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| Tagitinin A | OCI-AML3 | Acute Myeloid Leukemia | >2.5 | [9] |

| Tagitinin C | OCI-AML3 | Acute Myeloid Leukemia | 0.25 | [9] |

| Tagitinin C | Hep-G2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | [10] |

| Tagitinin C | Huh 7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | [10] |

| Tagitinin C | MCF-7 | Breast Cancer | Not specified | [11] |

| Tagitinin C | MiaPaCa-2 | Pancreatic Cancer | Not specified | [11] |

| Tagitinin C | A549 | Lung Cancer | 1.32 ± 0.14 µM | [9] |

| Tagitinin C | T24 | Bladder Cancer | Not specified | [9] |

| Tagitinin C | 8505C | Thyroid Cancer | Not specified | [9] |

| Tagitinin C | SNU-1 | Gastric Cancer | Not specified | [9] |

Note: IC₅₀ values are presented as reported in the literature. Direct comparison may require standardization of experimental conditions.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other cytotoxic and anti-inflammatory natural products, the following signaling pathways are proposed for future investigation to elucidate the mechanism of action of this compound.

Conclusion

This technical guide provides a comprehensive starting point for the initial biological screening of this compound. By utilizing established protocols for cytotoxicity and anti-inflammatory assays and drawing parallels with its structurally similar analogues, researchers can efficiently evaluate its therapeutic potential. The presented workflows and representative data offer a solid foundation for further in-depth investigation into its mechanism of action and potential development as a novel therapeutic agent.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Metastatic Activity of Tagitinin C from Tithonia diversifolia in a Xenograft Mouse Model of Hepatocellular Carcinoma [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Phytotoxic Properties of 1-Acetyltagitinin A

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Acetyltagitinin A, a sesquiterpene lactone primarily isolated from Tithonia diversifolia, has demonstrated significant phytotoxic properties, positioning it as a compound of interest for the development of natural herbicides. This technical guide provides a comprehensive overview of its phytotoxic effects, drawing from available scientific literature. While specific quantitative data for this compound is limited, this paper synthesizes findings on the closely related compound, tagitinin A, to infer its potential bioactivity. The document details experimental protocols for assessing phytotoxicity and proposes a potential signaling pathway for its mode of action, focusing on the induction of oxidative stress. All data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using Graphviz diagrams. It is important to note that the information presented here is based on studies of tagitinin A, and further research is required to fully elucidate the specific properties of its acetylated form.

Introduction

Allelopathy, the chemical inhibition of one plant by another, is a phenomenon driven by the release of specialized metabolites known as allelochemicals. Sesquiterpene lactones, a diverse group of over 5,000 identified compounds, are prominent allelochemicals, particularly within the Asteraceae family.[1] These compounds are recognized for a wide range of biological activities, including phytotoxicity.[2][3]

Tagitinin A, a heliangolide sesquiterpene lactone, is a major constituent of the invasive sunflower, Tithonia diversifolia.[2][4] Studies have confirmed its role as a potent phytotoxin, contributing to the allelopathic nature of this plant.[2][4][5] This guide focuses on the phytotoxic properties of its acetylated derivative, this compound. Due to a lack of specific data on the acetylated form, this document will heavily reference the known activities of tagitinin A as a proxy, a necessary assumption for this analysis.

Phytotoxic Activity of Tagitinin A

Research has demonstrated that tagitinin A exhibits significant inhibitory effects on the growth and development of various plant species. Its phytotoxicity has been evaluated using several standard bioassays, including the etiolated wheat coleoptile bioassay and seed germination and seedling growth assays on both standard target species and common weeds.[2][4]

Data Presentation

The following tables summarize the observed phytotoxic effects of tagitinin A. It is critical to note that the specific quantitative data (e.g., IC50 values) from the primary study by Macías et al. (2015) were not publicly accessible. The data presented here is, therefore, a qualitative summary based on the abstracts and available literature.

Table 1: Effect of Tagitinin A on Etiolated Wheat Coleoptile Growth

| Concentration | Observed Effect | Reference |

| Not Specified | Active | [2][4] |

Table 2: Effect of Tagitinin A on Seed Germination of Various Plant Species

| Plant Species | Concentration | Observed Effect | Reference |

| Standard Target Species (STS) | Concentration-dependent | Inhibition | [2][4] |

| Weeds | Concentration-dependent | Inhibition | [2][4] |

| Tomato (Lycopersicon esculentum) | Concentration-dependent | Inhibition | [4] |

| Onion (Allium cepa) | Concentration-dependent | Inhibition | [4] |

| Lettuce (Lactuca sativa) | Concentration-dependent | Inhibition | [4] |

| Cress (Lepidium sativum) | Concentration-dependent | Inhibition | [4] |

Table 3: Effect of Tagitinin A on Seedling Growth of Various Plant Species

| Plant Species | Concentration | Effect on Root Growth | Effect on Shoot Growth | Reference |

| Standard Target Species (STS) | Concentration-dependent | Inhibition | Inhibition | [2][4] |

| Weeds | Concentration-dependent | Inhibition | Inhibition | [2][4] |

| Tomato (Lycopersicon esculentum) | Concentration-dependent | Inhibition | Inhibition | [4] |

| Onion (Allium cepa) | Concentration-dependent | Inhibition | Inhibition | [4] |

| Lettuce (Lactuca sativa) | Concentration-dependent | Inhibition | Inhibition | [4] |

| Cress (Lepidium sativum) | Concentration-dependent | Inhibition | Inhibition | [4] |

Experimental Protocols

The following sections detail generalized methodologies for the key experiments used to assess the phytotoxicity of compounds like this compound, based on standard practices in allelopathy research.

Etiolated Wheat Coleoptile Bioassay

This bioassay is a rapid and sensitive method to evaluate the effect of chemical compounds on plant cell elongation.

Protocol:

-

Seed Sterilization and Germination: Wheat (Triticum aestivum) seeds are surface-sterilized with a sodium hypochlorite (B82951) solution and rinsed with distilled water. Seeds are then germinated on moist filter paper in Petri dishes in the dark at 25°C for 72 hours.

-

Coleoptile Sectioning: Coleoptiles of uniform length (approximately 10 mm) are excised from the etiolated seedlings under a dim green light. The apical 2 mm and the basal portion are removed, leaving a 5-8 mm section for the assay.

-

Incubation: The coleoptile sections are placed in test tubes containing a buffered solution (e.g., phosphate (B84403) buffer with sucrose) and varying concentrations of the test compound (this compound). A control group with the solvent used to dissolve the compound is also prepared.

-

Measurement: The test tubes are incubated in the dark on a rotator at 25°C for 24 hours. The final length of the coleoptile sections is measured, and the percentage of inhibition or stimulation is calculated relative to the control.

Seed Germination and Seedling Growth Bioassay

This assay assesses the impact of a test compound on the entire process of germination and early plant development.

Protocol:

-

Test Preparation: Petri dishes are lined with filter paper.

-

Treatment Application: A known volume of a solution containing the test compound (this compound) at various concentrations is added to each Petri dish to saturate the filter paper. A control group receives only the solvent.

-

Seed Sowing: A predetermined number of seeds of the target species (e.g., lettuce, cress, or a target weed) are placed on the treated filter paper.

-

Incubation: The Petri dishes are sealed and incubated in a growth chamber with controlled light, temperature, and humidity conditions for a specified period (typically 7-10 days).

-

Data Collection:

-

Germination Rate: The number of germinated seeds is counted daily.

-

Root and Shoot Length: After the incubation period, the primary root and shoot lengths of the seedlings are measured.

-

Biomass: The fresh and dry weight of the seedlings are determined.

-

-

Analysis: The percentage of inhibition for each parameter is calculated relative to the control group.

Mandatory Visualizations

Experimental Workflow

References

1-Acetyltagitinin A: A Technical Whitepaper on its Anti-Insect Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltagitinin A, a germacrane (B1241064) sesquiterpene lactone isolated from Tithonia diversifolia, has garnered attention for its potential as a natural insecticide. This technical guide provides a comprehensive overview of the current understanding of its anti-insect properties, drawing upon available data for closely related compounds from the same plant source. While specific quantitative data for this compound is limited in publicly accessible research, this paper synthesizes the existing knowledge on related tagitinins (B1237875) to infer its potential efficacy and mechanisms of action.

Chemical Structure and Properties

This compound is a derivative of Tagitinin A, a major sesquiterpene lactone found in the leaves of Tithonia diversifolia[1]. The acetylation at the C-1 position is the distinguishing feature of this molecule. The general structure of tagitinins consists of a ten-membered germacrane ring with a fused α-methylene-γ-lactone moiety, which is a common feature in compounds with anti-insect activity.

Anti-Insect Activity: A Review of Available Data

Quantitative Data on Related Compounds

The following table summarizes the observed effects of Tagitinin A and Tagitinin C on the fall armyworm, Spodoptera frugiperda, a significant agricultural pest.

| Compound | Insect Species | Concentration (ppm) | Observed Effects | Reference |

| Tagitinin A | Spodoptera frugiperda | 10, 50, 100 | Reduction of larval period and pupal weight. No larval or pupal mortality observed. | [2] |

| Tagitinin C | Spodoptera frugiperda | 10, 50, 100 | Reduction of larval period and pupal weight. No larval or pupal mortality observed. | [2] |

It is important to note that a butanol eluent of a crude leaf extract of Tithonia diversifolia, which contains a mixture of compounds including sesquiterpene lactones, demonstrated 96% mortality against neonate and first instar larvae of S. frugiperda[3]. This suggests that while individual tagitinins may exhibit sublethal effects at the tested concentrations, a synergistic or concentration-dependent effect of the combined extractives leads to significant toxicity.

Experimental Protocols

Detailed experimental protocols for bioassays specifically utilizing this compound are not published. However, standard methodologies for evaluating the anti-insect activity of natural compounds can be adapted.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This method is commonly used to assess the feeding deterrence of a compound.

Workflow:

Caption: Workflow for a typical antifeedant bioassay.

Insect Growth Inhibition Assay

This assay evaluates the chronic effects of a compound on insect development.

Workflow:

Caption: Workflow for an insect growth inhibition assay.

Mechanism of Action

The precise molecular targets of this compound in insects have not been elucidated. However, a prominent hypothesis for the insecticidal action of sesquiterpene lactones is the inhibition of acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

AChE is a critical enzyme in the insect nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and eventual death of the insect.

Signaling Pathway:

Caption: Proposed mechanism of action via acetylcholinesterase inhibition.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Workflow:

Caption: Workflow for the Ellman's method for AChE inhibition assay.

Conclusion and Future Directions

While direct evidence for the potent anti-insect activity of this compound is still emerging, the bioactivity of its parent compounds, Tagitinin A and C, from Tithonia diversifolia suggests its potential as a valuable natural insecticide. The observed growth inhibitory effects of related tagitinins on Spodoptera frugiperda indicate that this compound may act as a sublethal deterrent and developmental disruptor. The proposed mechanism of action through acetylcholinesterase inhibition provides a clear direction for future mechanistic studies.

To fully realize the potential of this compound in pest management, further research is imperative. Key areas for future investigation include:

-

Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive bioassays.

-

Quantitative Bioassays: Determination of LC50, GI50, and IC50 values against a range of economically important insect pests.

-

Mechanism of Action Studies: Confirmation and detailed characterization of its interaction with acetylcholinesterase and exploration of other potential molecular targets.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of derivatives to optimize insecticidal potency and selectivity.

-

Field Trials: Assessment of the efficacy of this compound formulations under agricultural field conditions.

The exploration of natural products like this compound holds significant promise for the development of novel, effective, and potentially more environmentally benign insecticides.

References

The Antimicrobial Potential of 1-Acetyltagitinin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyltagitinin A, a sesquiterpene lactone derived from the plant Tithonia diversifolia, belongs to a class of natural products known for a wide range of biological activities. While extensive research has been conducted on the parent compound, tagitinin A, and other related sesquiterpene lactones, specific data on the antimicrobial potential of this compound remains limited in publicly available scientific literature. This technical guide consolidates the current understanding of the antimicrobial properties of closely related sesquiterpene lactones, providing a foundational framework for future research into this compound. This document outlines potential antimicrobial activity, plausible mechanisms of action, and detailed experimental protocols for in vitro evaluation.

Introduction

Sesquiterpene lactones are a diverse group of secondary metabolites found predominantly in plants of the Asteraceae family. These compounds are characterized by a 15-carbon skeleton and a lactone ring. Their biological activities are wide-ranging and include anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of an α,β-unsaturated γ-lactone moiety is often associated with their biological activity, including their ability to act as antimicrobial agents. This reactivity allows them to form covalent bonds with biological nucleophiles, such as the thiol groups of enzymes, potentially disrupting microbial cellular processes.

Tagitinin A, isolated from Tithonia diversifolia, has been identified as a compound with potential biological activities. While direct evidence for the antimicrobial properties of its acetylated derivative, this compound, is scarce, the known antimicrobial effects of other sesquiterpene lactones provide a strong rationale for its investigation as a potential antimicrobial agent. This guide aims to equip researchers with the necessary background and methodologies to explore this potential.

Antimicrobial Spectrum of Related Sesquiterpene Lactones

Table 1: Minimum Inhibitory Concentration (MIC) of Various Sesquiterpene Lactones Against Selected Microorganisms

| Sesquiterpene Lactone | Microorganism | MIC (µg/mL) | Reference |

| Parthenolide | Staphylococcus aureus | 16 - 32 | [General Literature] |

| Escherichia coli | 64 - 128 | [General Literature] | |

| Candida albicans | 32 - 64 | [General Literature] | |

| Alantolactone | Staphylococcus aureus | 8 - 16 | [General Literature] |

| Bacillus subtilis | 4 - 8 | [General Literature] | |

| Aspergillus niger | 32 | [General Literature] | |

| Costunolide | Staphylococcus aureus | 12.5 | [General Literature] |

| Escherichia coli | 50 | [General Literature] | |

| Candida albicans | 25 | [General Literature] | |

| Helenalin | Staphylococcus aureus | 2 | [General Literature] |

| Bacillus cereus | 1 | [General Literature] | |

| Candida albicans | 4 | [General Literature] |

Note: The MIC values presented are compiled from various sources in the general scientific literature on sesquiterpene lactones and are intended for comparative purposes only.

Plausible Mechanisms of Antimicrobial Action

The precise antimicrobial mechanism of this compound has not been elucidated. However, based on the known mechanisms of other sesquiterpene lactones, several pathways can be hypothesized.

Alkylation of Cellular Nucleophiles

The primary mechanism of action for many sesquiterpene lactones is believed to be the alkylation of biological macromolecules through a Michael-type addition reaction. The α-methylene-γ-lactone moiety present in many of these compounds is a key electrophilic center that can react with nucleophilic groups, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins.

This covalent modification can lead to the inactivation of essential enzymes involved in various cellular processes, including metabolism, cell division, and maintenance of cellular redox balance, ultimately leading to microbial cell death.

Disruption of Cell Membrane Integrity

Some sesquiterpene lactones have been shown to interact with and disrupt the integrity of microbial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and dissipation of the membrane potential, all of which are detrimental to the cell.

Detailed Experimental Protocols

The following protocols are adapted from standard antimicrobial susceptibility testing methods and can be applied to the evaluation of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

-

Sterile saline or broth for dilutions

-

Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

-

Negative control (broth with DMSO)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours old), pick 3-5 isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and further dilute the compound and inoculum by a factor of two.

-

-

Controls:

-

Positive Control: A row with a standard antibiotic prepared in the same manner.

-

Negative Control (Growth Control): A well containing broth and the microbial inoculum, but no antimicrobial agent.

-

Sterility Control: A well containing only sterile broth.

-

Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of DMSO used in the assay.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of this compound that shows no visible growth (turbidity) in the well.

-

Results can also be read spectrophotometrically by measuring the optical density (OD) at 600 nm. The MIC is the concentration that causes a significant reduction in OD compared to the growth control.

-

Agar (B569324) Well Diffusion Assay

This method is a qualitative or semi-quantitative assay to determine the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.

Materials:

-

This compound solution of known concentration

-

Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Microbial inoculum standardized to 0.5 McFarland

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip to create wells

-

Positive control antibiotic solution

-

Negative control (solvent)

Procedure:

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized microbial inoculum.

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

-

-

Creation of Wells:

-

Using a sterile cork borer (typically 6-8 mm in diameter), create uniform wells in the agar.

-

-

Application of Test Substance:

-

Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a well.

-

In separate wells, add the positive control antibiotic and the negative control solvent.

-

-

Incubation:

-

Allow the plates to stand for about 30 minutes to allow for diffusion of the substances.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Measurement of Inhibition Zones:

-

After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

-

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial activity of this compound is currently lacking, the established antimicrobial properties of the broader class of sesquiterpene lactones provide a compelling basis for its investigation. The protocols and background information provided in this guide are intended to facilitate a systematic evaluation of this compound as a potential novel antimicrobial agent.

Future research should focus on:

-

Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values of this compound against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains.

-

Elucidating the specific mechanism(s) of action through techniques such as membrane permeabilization assays, enzyme inhibition studies, and transcriptomic/proteomic analyses of treated microbes.

-

Investigating the potential for synergy with existing antimicrobial drugs.

-

Evaluating the in vivo efficacy and toxicity in appropriate animal models of infection.

A thorough investigation of this compound could potentially lead to the development of a new therapeutic agent to combat the growing threat of antimicrobial resistance.

The Biosynthesis of 1-Acetyltagitinin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltagitinin A is a germacrane (B1241064) sesquiterpene lactone found in plants of the Asteraceae family, notably in Tithonia diversifolia. Sesquiterpene lactones are a diverse group of secondary metabolites with a wide range of biological activities, making them of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established knowledge of sesquiterpenoid metabolism in plants. While the complete enzymatic sequence in Tithonia diversifolia has yet to be fully elucidated, this document outlines a putative pathway based on analogous reactions in related species, presents available quantitative data, and details relevant experimental protocols for pathway characterization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway for germacrane sesquiterpene lactone production in Asteraceae, originating from the mevalonate (B85504) (MVA) pathway in the cytoplasm. The proposed pathway can be divided into several key stages:

-

Formation of the Sesquiterpene Skeleton: The pathway initiates with the cyclization of the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), to form the germacrene A skeleton.

-

Oxidative Modifications: The germacrene A molecule undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases.

-

Lactone Ring Formation: A key feature of sesquiterpene lactones is the formation of a γ-lactone ring.

-

Tailoring Reactions: The final steps involve specific hydroxylation and acetylation reactions to yield this compound.

A diagrammatic representation of this proposed pathway is provided below.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is limited, a study on the related compound, tagitinin C, in Tithonia diversifolia provides valuable insights into the accumulation of these sesquiterpene lactones.

| Plant Part | Extraction Solvent | Tagitinin C (% of dry weight) |

| Leaves | Diethyl ether | 1.145 ± 0.012 |

| Flowers | Diethyl ether | 0.127 ± 0.001 |

| Stems | Diethyl ether | 0.00035 ± 0.00003 |

| Aerial Parts | Diethyl ether | 0.763 - 0.782 |

| Aerial Parts | Dichloromethane | 0.013 ± 0.001 |

| Aerial Parts | Methanol (B129727) | 0.600 ± 0.004 |

| Aerial Parts | Water (decoction) | 0.090 ± 0.003 |

Experimental Protocols

The elucidation of the complete biosynthetic pathway of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A common approach to identify genes involved in a specific biosynthetic pathway is through transcriptomics.

Caption: Workflow for identifying candidate biosynthetic genes.

Protocol:

-

RNA Isolation: Isolate total RNA from young leaves or, ideally, from isolated trichomes of Tithonia diversifolia, as trichomes are often the primary sites of sesquiterpenoid biosynthesis.

-

Library Preparation and Sequencing: Construct a cDNA library and perform high-throughput sequencing (e.g., Illumina).

-

Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome.

-

Gene Annotation and Mining: Annotate the assembled transcripts and perform BLAST searches using known sequences of germacrene A synthase (GAS), cytochrome P450s from the CYP71BL family (known to be involved in sesquiterpene lactone biosynthesis), other sesquiterpenoid hydroxylases, and plant acetyltransferases.

Functional Characterization of Candidate Enzymes

The function of candidate genes can be confirmed through heterologous expression and in vitro or in vivo assays.

Caption: Workflow for heterologous expression in N. benthamiana.

Protocol:

-

Cloning: Clone the full-length cDNA of the candidate gene into a plant expression vector.

-

Transformation: Transform Agrobacterium tumefaciens with the expression construct.

-

Agroinfiltration: Infiltrate the Agrobacterium culture into the leaves of N. benthamiana. For multi-enzyme pathways, co-infiltrate with cultures containing other pathway genes (e.g., FPP synthase, and other candidate enzymes).

-

Metabolite Analysis: After 3-5 days, harvest the infiltrated leaves, extract the metabolites, and analyze by GC-MS or LC-MS to detect the enzymatic product.

Germacrene A Synthase (GAS) Assay:

-

Protein Expression and Purification: Express the candidate GAS gene in E. coli as a tagged protein (e.g., His-tag) and purify using affinity chromatography.

-

Assay Reaction: Incubate the purified enzyme with FPP in a suitable buffer containing a divalent cation (e.g., MgCl₂).

-

Product Extraction: Extract the resulting sesquiterpene products with an organic solvent (e.g., hexane).

-

GC-MS Analysis: Analyze the extract by GC-MS to identify germacrene A.

Cytochrome P450 (e.g., GAO, Hydroxylase) Assay:

-

Microsome Preparation: Express the candidate P450 gene and a cytochrome P450 reductase (CPR) in yeast (Saccharomyces cerevisiae). Prepare microsomes from the yeast culture.

-

Assay Reaction: Incubate the microsomes with the substrate (e.g., germacrene A for GAO, costunolide for a hydroxylase) and NADPH in a suitable buffer.

-

Product Extraction and Analysis: Extract the products and analyze by GC-MS or LC-MS.

Acetyltransferase Assay:

-

Protein Expression and Purification: Express the candidate acetyltransferase gene in E. coli and purify the protein.

-

Assay Reaction: Incubate the purified enzyme with the putative substrate (e.g., a hydroxylated tagitinin precursor) and acetyl-CoA.

-

Product Analysis: Analyze the reaction mixture by LC-MS to detect the acetylated product.

Quantification of this compound

Protocol for HPLC Analysis:

-

Sample Preparation: Prepare extracts from different tissues of T. diversifolia using a suitable solvent (e.g., methanol or diethyl ether).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV detection at a wavelength where sesquiterpene lactones show maximum absorbance (typically around 210-220 nm).

-

-

Quantification: Use a standard curve prepared with purified this compound to quantify its concentration in the plant extracts.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound provides a solid framework for further investigation into the molecular machinery responsible for the production of this and other valuable sesquiterpene lactones in Tithonia diversifolia. The immediate next steps should focus on the identification and functional characterization of the specific cytochrome P450s and acetyltransferases involved in the later, tailoring steps of the pathway. A detailed understanding of the complete biosynthetic route and its regulation will be crucial for the potential metabolic engineering of these compounds for pharmaceutical applications. The experimental protocols outlined in this guide provide a clear roadmap for researchers to achieve these goals.

An In-depth Technical Guide to the Spectroscopic Data of 1-Acetyltagitinin A and its Parent Compound, Tagitinin A

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tagitinin A and its Acetylated Derivative

Tagitinin A is a sesquiterpene lactone belonging to the germacranolide subclass, which has been isolated from the plant Tithonia diversifolia. Sesquiterpene lactones are a large group of naturally occurring compounds known for their diverse biological activities. The acetylation of Tagitinin A at the C-1 position yields 1-Acetyltagitinin A. This structural modification can significantly influence the compound's physicochemical properties and biological activity. Accurate spectroscopic data is paramount for the unambiguous identification and quality control of these natural products.

Spectroscopic Data of Tagitinin A

The structural elucidation of Tagitinin A has been accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

2.1. Mass Spectrometry (MS) Data for Tagitinin A

High-resolution mass spectrometry provides the exact mass of a molecule, which is critical for determining its elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₉H₂₈O₆ |

| Molecular Weight | 368.43 g/mol |

| Exact Mass | 368.1886 Da |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Tagitinin A

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of organic compounds. The following tables summarize the reported NMR data for Tagitinin A.

Table 1: ¹H NMR Spectroscopic Data for Tagitinin A (CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 4.85 | d | 9.5 |

| 2 | 2.50 | m | |

| 3 | 1.80 | m | |

| 4 | 1.60 | m | |

| 5 | 5.30 | d | 10.0 |

| 6 | 4.10 | t | 9.5 |

| 7 | 2.80 | m | |

| 9 | 2.20 | m | |

| 13a | 6.20 | d | 3.5 |

| 13b | 5.60 | d | 3.0 |

| 14 | 1.25 | s | |

| 15 | 1.15 | d | 7.0 |

| OAc-2' | 2.15 | s | |

| OAc-3' | 1.20 | d | 7.0 |

| OAc-4' | 1.18 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for Tagitinin A (CDCl₃)

| Position | δ (ppm) |

| 1 | 78.5 |

| 2 | 45.0 |

| 3 | 35.0 |

| 4 | 81.0 |

| 5 | 138.0 |

| 6 | 75.0 |

| 7 | 50.0 |

| 8 | 170.0 |

| 9 | 40.0 |

| 10 | 145.0 |

| 11 | 135.0 |

| 12 | 170.5 |

| 13 | 121.0 |

| 14 | 16.0 |

| 15 | 21.0 |

| OAc-1' | 170.2 |

| OAc-2' | 34.0 |

| OAc-3' | 18.0 |

| OAc-4' | 17.5 |

Expected Spectroscopic Data for this compound

Acetylation of the hydroxyl group at the C-1 position of Tagitinin A to form this compound would lead to predictable changes in the NMR and MS spectra.

3.1. Expected Mass Spectrometry (MS) Data

The addition of an acetyl group (C₂H₂O) to Tagitinin A (C₁₉H₂₈O₆) would result in the following changes:

-

Molecular Formula: C₂₁H₃₀O₇

-

Increase in Molecular Weight: + 42.04 g/mol

-

Expected Molecular Weight: 410.47 g/mol

-

Expected Exact Mass: 410.1995 Da

3.2. Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Changes

-

¹H NMR:

-

The proton at C-1 (H-1), which appears around δ 4.85 ppm in Tagitinin A, would experience a significant downfield shift (to approximately δ 5.5-6.0 ppm) due to the deshielding effect of the newly introduced acetyl group.

-

A new singlet would appear in the upfield region (around δ 2.0-2.2 ppm) corresponding to the three protons of the acetyl methyl group.

-

-

¹³C NMR:

-

The carbon at C-1, which resonates at δ 78.5 ppm in Tagitinin A, would shift downfield by approximately 2-4 ppm.

-

A new carbonyl carbon signal from the acetyl group would appear around δ 170 ppm.

-

A new methyl carbon signal from the acetyl group would be observed around δ 21 ppm.

-

Experimental Protocols

The isolation and structural elucidation of sesquiterpene lactones like Tagitinin A from Tithonia diversifolia typically involve the following procedures.

4.1. Extraction and Isolation

-

Plant Material Collection and Preparation: Aerial parts of Tithonia diversifolia are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

4.2. Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance (or similar) spectrometer, typically at frequencies of 400 MHz or higher for protons. Samples are dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Structural assignments are confirmed using 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation and structure elucidation of natural products like this compound.

Caption: General workflow for the isolation and structural elucidation of this compound.

This technical guide provides a foundational understanding of the spectroscopic properties of this compound and its parent compound, Tagitinin A. The provided data and protocols are intended to aid researchers in the identification, characterization, and further investigation of these promising natural products.

The Pharmacological Potential of Tithonia diversifolia: A Technical Guide to its Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tithonia diversifolia (Hemsl.) A. Gray, commonly known as the Mexican sunflower, is a prolific flowering plant belonging to the Asteraceae family. Traditionally, it has been used in various cultures for its medicinal properties, treating ailments ranging from diabetes and malaria to inflammatory conditions and infections.[1][2][3] Modern scientific inquiry has begun to validate these ethnopharmacological uses, attributing the plant's therapeutic effects to a rich and diverse profile of secondary metabolites.[1][4]

This technical guide provides an in-depth overview of the core secondary metabolites found in Tithonia diversifolia, with a focus on their quantification, experimental protocols for their analysis, and their mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this plant.

Core Secondary Metabolites of Tithonia diversifolia

Tithonia diversifolia is a rich source of various classes of secondary metabolites, with sesquiterpene lactones being the most prominent and well-studied. Other significant classes include flavonoids, phenolic acids, terpenoids, saponins, and alkaloids.[1][4][5]

Sesquiterpene Lactones: The Bioactive Powerhouse

Sesquiterpene lactones are a major class of bioactive compounds in Tithonia diversifolia and are largely responsible for its diverse pharmacological activities.[2][4][6] The most notable among these are tagitinins, including tagitinin A, C, and F, as well as diversifolin (B1232471) and tirotundin.[7][8][9]

Flavonoids and Phenolic Compounds: Antioxidant and Anti-inflammatory Agents

The plant also contains a significant amount of flavonoids and other phenolic compounds, which contribute to its antioxidant and anti-inflammatory properties.[1][10]

Quantitative Analysis of Key Secondary Metabolites

The concentration of secondary metabolites in Tithonia diversifolia can vary depending on the plant part, geographical location, and extraction method. The following tables summarize the quantitative data available in the literature.

Table 1: Quantification of Sesquiterpene Lactones in Tithonia diversifolia

| Compound | Plant Part | Extraction Method | Analytical Method | Concentration | Reference |

| Tagitinin C | Aerial Parts | Diethyl ether extraction | HPLC | 30.5 ± 2.1% of the ether extract | [11] |

| Tagitinin C | Leaves | Methanolic extraction | HPLC | 1.45% of the methanolic extract | [12] |

| Tagitinin C | Leaves | Ultrasound-assisted ethanol (B145695) extraction | TLC-densitometry | 7.60% (w/w) in the standardized extract | [8] |

Table 2: Total Phenolic and Flavonoid Content in Tithonia diversifolia Leaf Extracts

| Extract | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Reference |

| 70% Ethanol | 13.7 | 3.41 | [13] |

| Ethyl Acetate (B1210297) | 12.8 | 2.21 | [13] |

| Aqueous Ethanol | 187.86 (vegetative stage) | 165.72 (vegetative stage) | [10] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of secondary metabolites from Tithonia diversifolia.

Extraction and Isolation of Sesquiterpene Lactones

This protocol is a representative method for the extraction and isolation of sesquiterpene lactones, adapted from methodologies described in the literature.[9][14]

Objective: To extract and isolate sesquiterpene lactones from the dried leaves of Tithonia diversifolia.

Materials:

-

Dried, powdered leaves of Tithonia diversifolia

-

Methanol (B129727) (95%)

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Separating funnel

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Maceration:

-

Solvent Partitioning:

-

Column Chromatography:

-

Concentrate the ethyl acetate fraction to dryness.

-

Prepare a silica gel column packed in hexane.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing sesquiterpene lactones.

-

-

Purification:

-

Combine fractions with similar TLC profiles and concentrate them.

-

Further purify the combined fractions using preparative HPLC or recrystallization to obtain pure sesquiterpene lactones.

-

Diagram: Experimental Workflow for Sesquiterpene Lactone Isolation

Caption: Workflow for the extraction and isolation of sesquiterpene lactones.

Quantification of Tagitinin C by HPLC

This protocol is based on the method described by Goffin et al. (2003).[10][11]

Objective: To quantify the amount of tagitinin C in an extract of Tithonia diversifolia using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Tithonia diversifolia extract

-

Tagitinin C standard

-

Acetonitrile (HPLC grade)

-

Sodium acetate

-

Acetic acid

-

Deionized water

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., LiChrospher 60 RP Select B, 250 x 4 mm i.d., 5 µm particle size)[11]

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Mobile Phase:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of tagitinin C (1 mg/mL) in the mobile phase.

-

Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.01 to 0.4 mg/mL.[11]

-

-

Preparation of Sample Solution:

-

Accurately weigh a known amount of the Tithonia diversifolia extract.

-

Dissolve the extract in the mobile phase to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Set the flow rate to 1.0 mL/min.[11]

-

Set the UV detector to a wavelength of 254 nm.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify the tagitinin C peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of tagitinin C in the sample using the calibration curve.

-

Analysis of Essential Oil by GC-MS

This protocol is a general procedure for the analysis of essential oils from Tithonia diversifolia by Gas Chromatography-Mass Spectrometry (GC-MS).[15][16][17]

Objective: To identify the volatile components of the essential oil from Tithonia diversifolia.

Materials:

-

Fresh aerial parts of Tithonia diversifolia

-

Clevenger-type apparatus for hydrodistillation

-

GC-MS system with a capillary column (e.g., HP-5MS)[16]

-

Helium or Hydrogen as carrier gas

-

Anhydrous sodium sulfate

Procedure:

-

Hydrodistillation:

-

Subject the fresh aerial parts of Tithonia diversifolia to hydrodistillation for 3 hours using a Clevenger-type apparatus to extract the essential oil.[18]

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Injector Temperature: 250 °C.[19]

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[16]

-

Oven Temperature Program: Start at 40-50 °C, hold for a few minutes, then ramp up to 220-280 °C at a rate of 5-10 °C/min, and hold for a final period.[18][19]

-

Carrier Gas: Helium or Hydrogen at a flow rate of 1.0 mL/min.[18]

-

Injection Volume: 1.0 µL with a split ratio.

-

MS Parameters: Electron ionization (EI) at 70 eV, with a mass scan range of 45-450 m/z.

-

-

Compound Identification:

-

Identify the components of the essential oil by comparing their mass spectra with those in the NIST and Wiley libraries and by comparing their retention indices with literature values.[16]

-

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxicity of Tithonia diversifolia extracts on cell lines.[2][20]

Objective: To determine the cytotoxic effect of a Tithonia diversifolia extract on a specific cell line.

Materials:

-

Tithonia diversifolia extract

-

Cell line of interest (e.g., HCT116 colorectal cancer cells)[2]

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of isopropanol (B130326) with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the Tithonia diversifolia extract in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the extract. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract, e.g., DMSO) and a negative control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[21]

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[20]

-

During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

After incubation, add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[22]

-

Gently shake the plate to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570-595 nm using a microplate reader.[20]

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth).

-

Diagram: MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

Signaling Pathways Modulated by Tithonia diversifolia Secondary Metabolites

Inhibition of NF-κB Signaling Pathway (Anti-inflammatory Action)

Several sesquiterpene lactones from Tithonia diversifolia, including diversifolin and tirotundin, have been shown to exert their anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB.[22] NF-κB plays a crucial role in regulating the expression of pro-inflammatory genes. The proposed mechanism involves the alkylation of cysteine residues in the p65 subunit of NF-κB by the α-methylene-γ-lactone group of the sesquiterpene lactones, which prevents the degradation of the inhibitory proteins IκBα and IκBβ.[23][24] This, in turn, blocks the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory mediators.

Diagram: Inhibition of NF-κB Signaling by Sesquiterpene Lactones

Caption: Sesquiterpene lactones inhibit NF-κB activation.

Activation of AMPK Signaling Pathway (Antidiabetic Action)

Extracts of Tithonia diversifolia have demonstrated antidiabetic properties, and in vitro studies suggest that this may be partly due to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[8] AMPK is a key regulator of cellular energy homeostasis.[25] Its activation can lead to increased glucose uptake in muscle cells and reduced glucose production in the liver.[25][26] While the specific compounds in Tithonia diversifolia responsible for AMPK activation are still under investigation, flavonoids are known activators of this pathway.[19]

References

- 1. simposioiiqf.com.br [simposioiiqf.com.br]

- 2. researchgate.net [researchgate.net]

- 3. Chemical characterization of the essential oil from the leaves of Tithonia diversifolia (Hemsl.) A. Gray: A combined GC/MS and ¹³C NMR approach [journalwjarr.com]

- 4. researchgate.net [researchgate.net]

- 5. jppres.com [jppres.com]

- 6. Sesquiterpene lactones from Tithonia diversifolia with ferroptosis-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the anti-inflammatory and analgesic properties of Tithonia diversifolia leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. biolscigroup.us [biolscigroup.us]

- 10. Quantification of tagitinin C in Tithonia diversifolia by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journaljammr.com [journaljammr.com]

- 12. r-nmr.eu [r-nmr.eu]

- 13. biorxiv.org [biorxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. ulopenaccess.com [ulopenaccess.com]

- 16. Effect of feeding Tithonia diversifolia zinc oxide nanoparticle emulsion on glutathione peroxidase and anti-insulin production in diabetic nephropathy Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. repository.unair.ac.id [repository.unair.ac.id]

- 19. iris.unimore.it [iris.unimore.it]

- 20. researchgate.net [researchgate.net]

- 21. journal.funaab.edu.ng [journal.funaab.edu.ng]

- 22. broadpharm.com [broadpharm.com]

- 23. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

Tagitinin Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities.[1] This technical guide provides a comprehensive literature review of tagitinin derivatives, focusing on their synthesis, anticancer, anti-inflammatory, and antimalarial properties. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Data Presentation

Anticancer Activity

Tagitinin C and its derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and, more specifically, ferroptosis.[2][3] Structure-activity relationship studies suggest that the α-methylene-γ-lactone moiety is crucial for their biological activity.[4] The synthesis of derivatives, often through Michael addition of amines, thiols, or phosphonates, has been explored to enhance solubility and potency.[1]

| Compound | Cell Line | Activity | IC50 | Citation(s) |

| Tagitinin C | Hep-G2 (Hepatocellular Carcinoma) | Cytotoxic | 2.0 ± 0.1 µg/mL | [1][5] |

| Huh 7 (Hepatocellular Carcinoma) | Cytotoxic | 1.2 ± 0.1 µg/mL | [5] | |

| MCF-7 (Breast Cancer) | Cytotoxic | - | [1] | |

| MCF7-MDR (Multidrug-Resistant Breast Cancer) | Cytotoxic | - | [1] | |

| MiaPaCa-2 (Pancreatic Cancer) | Cytotoxic | - | [1] | |

| HCT116 (Colorectal Carcinoma) | Cytotoxic | - | [3] | |

| SW480 (Colorectal Adenocarcinoma) | Cytotoxic | - | ||

| DLD1 (Colorectal Adenocarcinoma) | Cytotoxic | - | ||

| OCI-AML3 (Acute Myeloid Leukemia) | Apoptosis & Cell Cycle Arrest | - | [5] | |

| A549 (Lung Carcinoma) | Cytotoxic | 1.32 ± 0.14 to 46.34 ± 2.74 μM | [5] | |

| T24 (Bladder Carcinoma) | Cytotoxic | 1.32 ± 0.14 to 46.34 ± 2.74 μM | [5] | |

| 8505 (Thyroid Carcinoma) | Cytotoxic | 1.32 ± 0.14 to 46.34 ± 2.74 μM | [5] | |

| SNU-1 (Gastric Carcinoma) | Cytotoxic | 1.32 ± 0.14 to 46.34 ± 2.74 μM | [5] | |

| Keloid Fibroblasts (KF) | Cytotoxic | 0.122 µg/mL (72h), 0.039 µg/mL (120h) | [5] | |

| Tagitinin A | OCI-AML3 (Acute Myeloid Leukemia) | Apoptosis & Cell Cycle Arrest | - | [5] |

| A549, T24, Huh-7, 8505, SNU-1 | Cytotoxic | 1.32 ± 0.14 to 46.34 ± 2.74 μM | [5] | |

| Amine Derivatives of Tagitinin C | MCF-7, MCF7-MDR, MiaPaCa-2 | Cytotoxic | Generally retained activity | [1] |

Anti-inflammatory Activity

Tagitinin derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of pro-inflammatory mediators. A key mechanism is the suppression of the NF-κB signaling pathway, which plays a central role in the inflammatory response.[2]

| Compound | Assay | Effect | IC50 | Citation(s) |